molecular formula C10H11Cl B6159224 4-(chloromethyl)-2,3-dihydro-1H-indene CAS No. 65898-31-9

4-(chloromethyl)-2,3-dihydro-1H-indene

Cat. No.: B6159224
CAS No.: 65898-31-9
M. Wt: 166.6
InChI Key:
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Description

4-(chloromethyl)-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The chloromethyl group attached to the indene structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-2,3-dihydro-1H-indene typically involves the chloromethylation of 2,3-dihydro-1H-indene. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic. The aromatic pi-electrons of the indene then attack the electrophilic carbon, followed by rearomatization of the ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

4-(chloromethyl)-2,3-dihydro-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-2,3-dihydro-1H-indene involves its ability to undergo various chemical reactions due to the presence of the reactive chloromethyl group. This group can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 4-(bromomethyl)-2,3-dihydro-1H-indene
  • 4-(iodomethyl)-2,3-dihydro-1H-indene
  • 4-(methyl)-2,3-dihydro-1H-indene

Uniqueness

4-(chloromethyl)-2,3-dihydro-1H-indene is unique due to the presence of the chloromethyl group, which imparts specific reactivity and chemical properties. Compared to its bromomethyl and iodomethyl analogs, the chloromethyl derivative is more commonly used due to its relatively lower cost and availability of reagents .

Properties

CAS No.

65898-31-9

Molecular Formula

C10H11Cl

Molecular Weight

166.6

Purity

95

Origin of Product

United States

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